2,2-二甲基色满-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

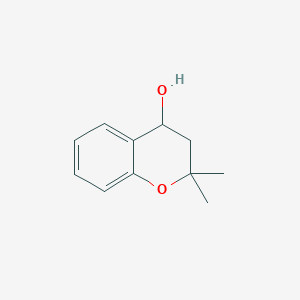

2,2-Dimethylchroman-4-ol (DMCO) is a naturally occurring compound found in various plant species, including wheat and barley. It is a derivative of the chroman family of compounds, which are characterized by their aromatic ring structure. DMCO has a variety of applications in the scientific research field, ranging from its use as a synthetic precursor in organic synthesis to its potential as a therapeutic agent.

科学研究应用

化学合成和生物活性

合成中的异戊烯化反应: 在各种生物活性化合物中发现的2,2-二甲基色满骨架,使用有机催化方法合成。苯酚的托品促进了异戊烯化反应,为生产2,2-二甲基色满提供了一条有效的途径,由于其包括抗肿瘤和抗氧化特性在内的多种生物活性,因此在连续流动化学中具有重要意义 (Omoregbee 等人,2020).

胰岛素释放抑制剂和平滑肌松弛剂: 2,2-二甲基色满,特别是4,6-二取代类型,靶向ATP敏感钾通道。它们显着影响胰腺β细胞的胰岛素释放并松弛血管平滑肌细胞,表明在糖尿病和心血管治疗中具有潜力 (Pirotte 等人,2017).

通过酸催化缩合形成: 一种使用邻苯二甲酸作为催化剂的新方法可以使苯酚与异戊二烯缩合,从而独家形成2,2-二甲基色满 (Ahluwalia 等人,1982).

药理应用

抗镰刀细胞贫血剂: (2,2-二甲基色满-6-基)烷酸的合成证明了在开发抗镰刀细胞贫血剂方面的潜力,提供了对血红蛋白S疏水键合相互作用的见解 (Fatope & Abraham,1987).

ICAM-1表达的抑制剂: 已合成出新型2,2-二甲基色满类似物,并显示出对人内皮细胞中肿瘤坏死因子-α诱导的细胞间粘附分子-1表达的有效抑制作用,表明具有药物开发的潜力 (Dhawan 等人,2014).

抗肿瘤剂: [4-(2-羟基-1-苯乙基亚氨基)戊-2-醇]二甲基锡(iv)和2,2-二甲基-4-苯基-1,3,2-恶唑并四氢化锡的对映异构体表现出显着的抗肿瘤活性,突出了2,2-二甲基色满衍生物在癌症治疗中的潜力 (Arjmand 等人,2013).

作用机制

Target of Action

2,2-Dimethylchroman-4-ol primarily targets the ATP-sensitive potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in muscle and nerve cells. They are critical for processes such as insulin release and muscle contraction .

Mode of Action

The compound interacts with its targets, the ATP-sensitive potassium channels, leading to changes in the cell’s electrical activity . This interaction can influence various cellular processes, including insulin release from pancreatic β-cells and the relaxation of vascular smooth muscle cells .

Biochemical Pathways

It is known that the compound’s interaction with atp-sensitive potassium channels can influence insulin release and vascular smooth muscle relaxation . These effects suggest that the compound may impact pathways related to glucose metabolism and vascular function.

Result of Action

The molecular and cellular effects of 2,2-Dimethylchroman-4-ol’s action are primarily related to its interaction with ATP-sensitive potassium channels. By influencing these channels, the compound can affect insulin release and vascular smooth muscle relaxation . These effects could have potential implications for conditions such as diabetes and cardiovascular disease.

生化分析

Biochemical Properties

2,2-Dimethylchroman-4-ol has been shown to exhibit significant variations in biological activities . For instance, it has been reported to inhibit equine serum butyrylcholinesterase (eqBuChE), a key enzyme involved in neurotransmission . This suggests that 2,2-Dimethylchroman-4-ol may interact with enzymes and other biomolecules, potentially influencing biochemical reactions.

Molecular Mechanism

Its inhibitory effect on eqBuChE suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and potential changes in gene expression .

属性

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9,12H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJJXYXOKBNPCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2O1)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B2395533.png)

![3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2395543.png)

![N-[[4-[4-(Pyrazol-1-ylmethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2395544.png)

![3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395548.png)

![N-[(3,7-Dimethyl-1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2395555.png)